Cas no 769880-43-5 ((1R,2S)-2-Methyl-cyclopentylamine)

(1R,2S)-2-Methyl-cyclopentylamine is a chiral amine compound characterized by its cyclopentyl backbone with a methyl substituent at the 2-position. Its stereochemistry, defined by the (1R,2S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The rigid cyclopentane ring enhances stereochemical stability, while the amine functionality allows for further derivatization, such as amide formation or reductive amination. This compound is particularly useful in the synthesis of enantiomerically pure drugs or agrochemicals, where precise control over molecular geometry is critical. Its high optical purity and well-defined structure contribute to its utility in catalytic processes and chiral resolution studies.
(1R,2S)-2-Methyl-cyclopentylamine structure
769880-43-5 structure
商品名:(1R,2S)-2-Methyl-cyclopentylamine
CAS番号:769880-43-5
MF:C6H13N
メガワット:99.1741216182709
MDL:MFCD19237504
CID:5226222

(1R,2S)-2-Methyl-cyclopentylamine 化学的及び物理的性質

名前と識別子

    • (1R,2S)-2-Methyl-cyclopentylamine
    • MDL: MFCD19237504
    • インチ: 1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
    • InChIKey: TYDMZADCGUWTCH-NTSWFWBYSA-N
    • ほほえんだ: [C@@H]1(N)CCC[C@@H]1C

(1R,2S)-2-Methyl-cyclopentylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2151-250mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 97%
250mg
¥6977.66 2024-04-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2151-5g
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 97%
5g
¥69934.03 2024-04-16
eNovation Chemicals LLC
Y1123585-250mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
250mg
$890 2024-07-28
eNovation Chemicals LLC
Y1123585-50mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
50mg
$455 2024-07-28
eNovation Chemicals LLC
Y1123585-100mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
100mg
$665 2025-02-24
eNovation Chemicals LLC
Y1123585-250mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
250mg
$890 2025-02-24
eNovation Chemicals LLC
Y1123585-500mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
500mg
$1450 2025-02-24
eNovation Chemicals LLC
Y1123585-5g
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
5g
$8955 2025-02-20
eNovation Chemicals LLC
Y1123585-100mg
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 95%
100mg
$665 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2151-1g
(1R,2S)-2-Methyl-cyclopentylamine
769880-43-5 97%
1g
¥17470.39 2024-04-16

(1R,2S)-2-Methyl-cyclopentylamine 関連文献

(1R,2S)-2-Methyl-cyclopentylamineに関する追加情報

(1R,2S)-2-Methyl-cyclopentylamine (CAS No. 769880-43-5): An Overview of a Versatile Chiral Amine

(1R,2S)-2-Methyl-cyclopentylamine (CAS No. 769880-43-5) is a chiral amine that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional group arrangement, has shown promise in various applications, particularly in the development of enantiomerically pure pharmaceuticals and as a building block in the synthesis of complex molecules.

The chiral center at the 1-position and the methyl group at the 2-position of the cyclopentyl ring are crucial for the compound's properties and reactivity. The (1R,2S)-configuration ensures that (1R,2S)-2-Methyl-cyclopentylamine can participate in stereoselective reactions, making it an invaluable tool for chemists aiming to synthesize compounds with specific biological activities.

Recent studies have highlighted the importance of chiral amines in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1R,2S)-2-Methyl-cyclopentylamine can serve as a key intermediate in the synthesis of novel analgesics with improved efficacy and reduced side effects compared to existing drugs. The compound's ability to form stable amide bonds and its compatibility with various functional groups make it a versatile starting material for drug design.

In addition to its role in pharmaceutical research, (1R,2S)-2-Methyl-cyclopentylamine has also been explored for its potential in asymmetric catalysis. A research team from the University of California, Berkeley, reported that this compound can be used as a ligand in palladium-catalyzed asymmetric allylic alkylation reactions. The high enantioselectivity achieved in these reactions underscores the compound's utility in generating optically pure products for various applications.

The synthesis of (1R,2S)-2-Methyl-cyclopentylamine typically involves several steps, including the formation of a chiral auxiliary followed by reduction and deprotection. One common synthetic route involves the use of (1R,2S)-pseudoephedrine as a chiral template. This approach has been optimized to achieve high yields and excellent stereoselectivity, making it suitable for large-scale production.

The physical and chemical properties of (1R,2S)-2-Methyl-cyclopentylamine have been extensively characterized. It is a colorless liquid with a boiling point of approximately 100°C at 760 mmHg and is soluble in common organic solvents such as ethanol and dichloromethane. Its ammonium salt form is often used for purification and storage due to its increased stability.

Safety considerations are an important aspect when handling any chemical compound. While (1R,2S)-2-Methyl-cyclopentylamine is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, (1R,2S)-2-Methyl-cyclopentylamine (CAS No. 769880-43-5) is a valuable chiral amine with a wide range of applications in organic synthesis and pharmaceutical research. Its unique stereochemistry and reactivity make it an essential building block for the development of novel drugs and materials. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

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清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
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